molecular formula C19H29N3O2S B11545086 N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]decane-1-sulfonohydrazide

Cat. No.: B11545086
M. Wt: 363.5 g/mol
InChI Key: GTFJGVAJUULCDY-LTGZKZEYSA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a sulfonohydrazide group, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE typically involves the condensation of an indole-3-carbaldehyde with a decane-1-sulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and other reagents in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE: Similar structure with a benzohydrazide group instead of a sulfonohydrazide group.

    N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]PHENYLHYDRAZIDE: Features a phenylhydrazide group.

    N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]METHANESULFONOHYDRAZIDE: Contains a methanesulfonohydrazide group.

Uniqueness

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE is unique due to its specific combination of an indole core and a decane-1-sulfonohydrazide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H29N3O2S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C19H29N3O2S/c1-2-3-4-5-6-7-8-11-14-25(23,24)22-21-16-17-15-20-19-13-10-9-12-18(17)19/h9-10,12-13,15-16,20,22H,2-8,11,14H2,1H3/b21-16+

InChI Key

GTFJGVAJUULCDY-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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